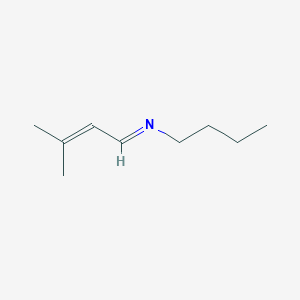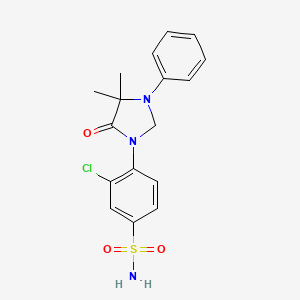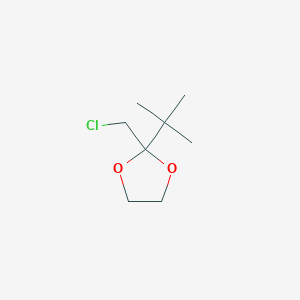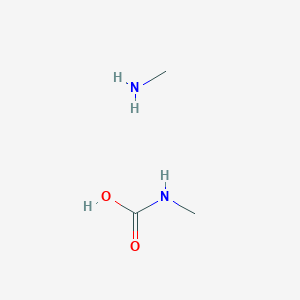![molecular formula C7H12N2O B14480973 Spiro[2.3]hexane-5-carbohydrazide CAS No. 66036-89-3](/img/structure/B14480973.png)
Spiro[2.3]hexane-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[23]hexane-5-carbohydrazide is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.3]hexane-5-carbohydrazide typically involves cycloaddition reactions. One common method is the visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst. This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.3]hexane-5-carbohydrazide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[2.3]hexane-5-carboxylic acid, while reduction may yield spiro[2.3]hexane-5-methanol.
Scientific Research Applications
Spiro[2.3]hexane-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of spiro[2.3]hexane-5-carbohydrazide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Spiro[2.3]hexane-5-carboxylic acid
- Spiro[2.3]hexane-5-methanol
- Spiro[2.3]hexane-5-amine
Uniqueness
Spiro[2.3]hexane-5-carbohydrazide is unique due to its carbohydrazide functional group, which imparts specific reactivity and potential biological activity. This distinguishes it from other spirocyclic compounds that may have different functional groups and properties .
Properties
CAS No. |
66036-89-3 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
spiro[2.3]hexane-5-carbohydrazide |
InChI |
InChI=1S/C7H12N2O/c8-9-6(10)5-3-7(4-5)1-2-7/h5H,1-4,8H2,(H,9,10) |
InChI Key |
PGHQSIHDNYZRRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(C2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile](/img/structure/B14480892.png)
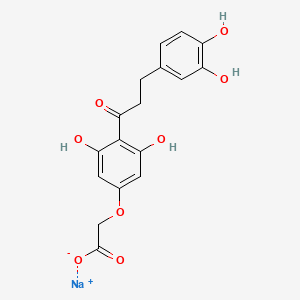
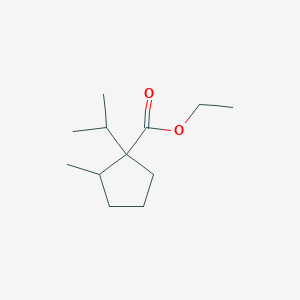
amino}-5'-deoxythymidine](/img/structure/B14480905.png)
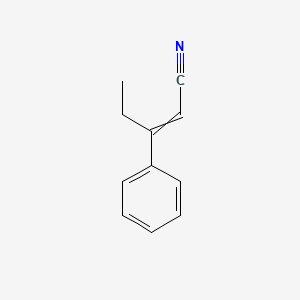
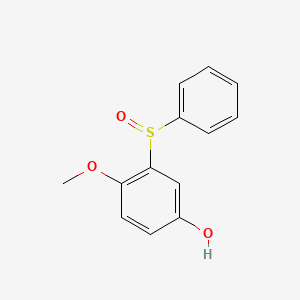
![1,5,10-Triazabicyclo[8.3.1]tetradecane](/img/structure/B14480922.png)
